1,2,4-Triazine-3-carboxylic acid
Overview
Description
1,2,4-Triazine-3-carboxylic acid is a heterocyclic compound that contains three nitrogen atoms and one carboxylic acid group within a six-membered ring structure. This compound is part of the broader class of triazines, which are known for their diverse chemical properties and significant biological activities . The presence of nitrogen atoms in the ring structure makes this compound an important scaffold in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 1,2,4-triazine-3-carboxylic acid typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones . One common method includes the reaction of aminoguanidine bicarbonate with oxalic acid to form 5-amino-1,2,4-triazole-3-carboxylic acid, which is then converted to this compound through diazotriazole intermediates . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1,2,4-Triazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Substitution Reactions:
Cycloaddition Reactions: The compound can participate in inverse electron demand Diels-Alder reactions with electron-rich dienophiles, forming bicyclic intermediates that extrude nitrogen gas to yield aromatic products.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and dienophiles. Major products formed from these reactions often include substituted triazines and fused ring systems .
Scientific Research Applications
1,2,4-Triazine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the triazine ring facilitate binding to these targets, leading to inhibition or modulation of their activity . This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1,2,4-Triazine-3-carboxylic acid can be compared to other triazine derivatives, such as 1,3,5-triazine and 1,2,3-triazine. While all these compounds share a triazine ring structure, their chemical properties and biological activities differ due to the position of nitrogen atoms and the presence of additional functional groups . For example, 1,3,5-triazine is commonly used in the production of melamine resins, whereas 1,2,3-triazine is less commonly encountered in industrial applications . The unique arrangement of nitrogen atoms in this compound contributes to its distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
1,2,4-triazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-4(9)3-5-1-2-6-7-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVCKNCXOXSKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631718 | |
Record name | 1,2,4-Triazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6498-04-0 | |
Record name | 1,2,4-Triazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to 1,2,4-Triazine-3-carboxylic acid and its derivatives?
A1: While the provided abstracts don't detail the synthesis of the acid itself, they highlight its use as a starting material for various derivatives. For instance, researchers have successfully synthesized esters like the methyl and t-butyl esters of this compound []. These esters and the acid itself can then be further modified to generate a library of compounds with diverse properties. One study describes the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starting from the corresponding 3-carboxylic acid derivative [, ].
Q2: How does the structure of this compound lend itself to the development of diverse derivatives?
A2: The presence of the carboxylic acid group allows for a wide range of chemical modifications. It can be readily converted to esters, amides, hydrazides, and other derivatives, each possessing unique chemical properties. Furthermore, the triazine ring itself can be substituted at various positions, further expanding the possibilities for structural diversity. For example, researchers have synthesized compounds incorporating a pyrazolo[5,1-c]-1,2,4-triazine moiety, highlighting the versatility of this scaffold [, ].
Q3: What analytical techniques are typically used to characterize this compound and its derivatives?
A3: Mass spectrometry plays a crucial role in characterizing this compound and its derivatives. Researchers have analyzed the fragmentation patterns of these compounds using mass spectrometry to elucidate their structures and identify key structural features []. Other techniques likely employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.
Q4: Have any potential applications been explored for this compound derivatives?
A4: Research suggests that this compound derivatives hold promise in various fields. Studies have investigated their antimicrobial activity against a range of microorganisms, demonstrating the potential of this class of compounds for developing new therapeutic agents [, ]. Additionally, researchers have explored incorporating these derivatives into electrospun fibers for applications like phosphate anion sensing [].
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